Fumonisin B3

説明

フモニシンB3は、主にフザリウム・ベルチシロイデスおよびフザリウム・プロリフェラタムなどのフザリウム属菌によって産生されるマイコトキシンです。これは、トウモロコシやトウモロコシ製品に一般的に見られるいくつかのフモニシンの1つです。 フモニシンは、発がん性やスフィンゴ脂質代謝の阻害など、動物やヒトに対する毒性効果で知られています .

作用機序

フモニシンB3は、主にスフィンゴ脂質代謝に関与する酵素であるセラミドシンターゼを阻害することによって作用します。この阻害により、スフィンガニンとスフィンゴシンが蓄積し、細胞膜とシグナル伝達経路が阻害されます。 スフィンゴ脂質代謝の阻害は、その毒性および発がん性効果の基底となる主要なメカニズムです .

生化学分析

Biochemical Properties

Fumonisin B3 plays a significant role in biochemical reactions. It disrupts sphingolipid metabolism, leading to a variety of toxic effects . It interacts with enzymes such as ceramide synthase , and its inhibition is the key molecular mechanism underlying its toxicological effects .

Cellular Effects

This compound has various effects on cells and cellular processes. It can cause a decrease in cell viability, increase in membrane leakage, cell death, and the induction of expression of markers for endoplasmic reticulum (ER) stress . It also significantly affects the intestinal microbiota .

Molecular Mechanism

The molecular mechanism of this compound involves disruption of sphingolipid metabolism, induction of oxidative stress, activation of endoplasmic reticulum (ER) stress and MAPKs, modulation of autophagy, and alteration of DNA methylation .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects. An accurate, reliable, and specific method was developed for the quantitative determination of this compound and its hydrolyzed metabolites in broiler chicken feed and excreta . This method enables the investigation of migration and transformation of this compound over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Exposure to this compound or its hydrolyzed forms could induce growth retardation, tissue damage, and imbalance of intestinal microbiota in broilers .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by plants or microorganisms into modified fumonisin . The major metabolic pathways of this compound are hydrolysis, acylation, and transamination .

準備方法

合成ルートと反応条件

フモニシンB3は、フザリウム・モニリフォルミスを接種したトウモロコシ培養物から化合物を抽出し、精製する一連の化学反応によって合成できます。このプロセスには通常以下が含まれます。

抽出: 目的とするフモニシンを抽出するために、アセトニトリルと水の混合溶媒(50:50、v/v)を使用します。

精製: 精製のためにMAXカートリッジを使用します。

クロマトグラフィー分離: ユニタリーC18カラムとSB-CNカラムでクロマトグラフィー調製手順を使用して、他の干渉物質を除去し、高純度の化合物を得ます.

工業生産方法

フモニシンB3の工業生産には、上記と同様の方法で抽出および精製する前に、トウモロコシ基質上でフザリウム属菌を大規模に培養することが含まれます。 このプロセスは、高収量と高純度のために最適化されており、化合物がさらなる研究と応用に適していることを保証しています .

化学反応の分析

反応の種類

フモニシンB3は、以下を含むさまざまな化学反応を受けます。

加水分解: アルカリ条件下で加水分解されたフモニシンB3(HFB3)に変換されます。

一般的な試薬と条件

アルカリ加水分解: 加水分解されたフモニシンを測定するために、強アニオン交換吸着剤(MAX)を使用します.

酸化剤: 過酸化水素や過マンガン酸カリウムなどの酸化反応。

還元剤: 水素化ホウ素ナトリウムなどの還元反応。

生成される主要な生成物

加水分解されたフモニシンB3(HFB3): アルカリ加水分解によって生成されます。

酸化および還元誘導体: 使用する特定の試薬と条件に応じて.

科学研究への応用

フモニシンB3は、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Fumonisin B3 has several scientific research applications, including:

Toxicology Studies: Investigating its toxic effects on animals and humans, particularly its role in disrupting sphingolipid metabolism and causing carcinogenicity.

Biological Research: Studying its effects on cellular processes and pathways, including its impact on intestinal microbiota in broilers.

Analytical Chemistry: Developing and validating methods for the quantitative determination of fumonisins and their metabolites in various matrices.

類似化合物との比較

類似化合物

フモニシンB1: 強力かつ最も一般的に研究されているフモニシンであり、重度の毒性効果で知られています。

フモニシンB2: フモニシンB1と構造と毒性が似ていますが、効力は弱いです。

加水分解されたフモニシン(HFB1、HFB2、HFB3): 加水分解によって生じるフモニシンの修飾された形態.

フモニシンB3の独自性

フモニシンB3は、フモニシンB1とフモニシンB2と構造が似ていますが、異なる生物学的活性と毒性プロファイルを持っています。 スフィンゴ脂質代謝への特異的な影響とそのさまざまな毒性結果における役割は、研究と研究のためのユニークな化合物にしています .

特性

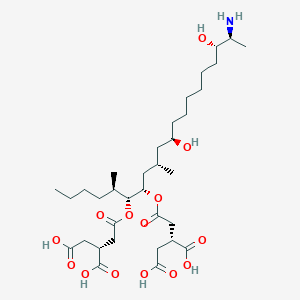

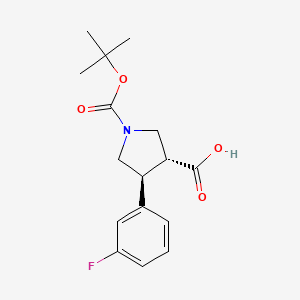

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCRJSQNWHCGOP-STOIETHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCCCC[C@@H]([C@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422359-85-0, 136379-59-4 | |

| Record name | Fumonisin B3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422359-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumonisin B3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Which Fusarium species are the major producers of fumonisin B3?

A1: this compound is primarily produced by Fusarium verticillioides and Fusarium proliferatum. [, , ]

Q2: What is the global prevalence of this compound in maize and maize-based products?

A2: this compound, along with other fumonisins, has been detected in maize and maize-based products worldwide. The levels of contamination can vary depending on geographical location, climate conditions, and agricultural practices. [, , , ]

Q3: Have fumonisins been detected in other food sources besides maize?

A3: Yes, while maize is the primary source, fumonisins (FB1, FB2, and FB3) have been reported in other cereals like rice, sorghum, and wheat, although at lower levels. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C34H59NO15 and a molecular weight of 705.82 g/mol. [, ]

Q5: What are the key structural features that differentiate this compound from other B-series fumonisins?

A5: this compound lacks a methyl group at the C-1 terminal of the backbone structure compared to fumonisin B1. It also differs from fumonisin B2 by the presence of a hydroxyl group at C-10. []

Q6: Are there other naturally occurring structural analogues of this compound?

A6: Yes, fumonisin A-series (FA1, FA2, FA3), N-acetyl analogs of the corresponding B-series fumonisins, have been identified. Additionally, C-series fumonisins, which lack the C-1 methyl group present in the B-series, have also been isolated. [, ]

Q7: What analytical techniques are commonly used for detecting and quantifying this compound in food and feed samples?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection or mass spectrometry (MS), are commonly employed for fumonisin analysis. [, , , , ]

Q8: Are there any rapid on-site detection methods available for this compound?

A8: Yes, immunoaffinity test column (IATC) assays have been developed for the rapid, visual detection of total fumonisins (FB1, FB2, and FB3) in cereal samples. []

Q9: What are the known toxic effects of this compound in animals?

A9: Studies have shown that FB3, similar to other fumonisins, can induce hepatotoxicity and nephrotoxicity in various animal species. [] Chicken embryo models have shown FB1 to be the most toxic, followed by FB2 and then FB3. []

Q10: What is the role of the FUM gene cluster in fumonisin biosynthesis?

A11: The FUM gene cluster in Fusarium species encodes enzymes involved in various steps of fumonisin biosynthesis, including the formation of the tricarballylic ester side chains. []

Q11: Which specific genes in the FUM cluster have been implicated in the formation of tricarballylic esters in fumonisins?

A12: Studies involving gene deletion analysis have revealed that FUM7, FUM10, FUM11, and FUM14 play specific roles in the formation of the tricarballylic esters in fumonisins. []

Q12: Are there any regulatory limits set for this compound levels in food and feed?

A13: Yes, many countries and international organizations have established maximum limits or guidance levels for fumonisins in food and feed to minimize human and animal exposure. [, , ]

Q13: What strategies can be employed to reduce fumonisin contamination in maize?

A14: Good agricultural practices, including proper storage conditions, resistant maize varieties, and biological control methods, can help minimize fungal growth and fumonisin production. []

Q14: What are some key areas for future research on this compound?

A15: * Toxicity Mechanisms: Further research is needed to fully understand the mechanisms of toxicity of FB3 in humans and animals.* Combined Toxicity: Investigating the combined effects of FB3 with other fumonisins and mycotoxins present in food and feed is crucial. [, ]* Mitigation Strategies: Developing more effective and sustainable methods for reducing fumonisin contamination in food and feed is essential. []* Biomarkers of Exposure: Identifying sensitive and specific biomarkers for fumonisin exposure in humans and animals would be beneficial for risk assessment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)

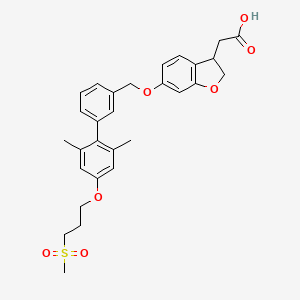

![3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-](/img/structure/B570503.png)